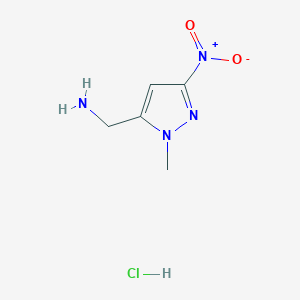

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride

Description

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole-derived compound characterized by a nitro group at the 3-position, a methyl group at the 1-position, and a methanamine side chain at the 5-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

(2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-8-4(3-6)2-5(7-8)9(10)11;/h2H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSRQOVUQSPXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432034-91-7 | |

| Record name | 1H-Pyrazole-5-methanamine, 1-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432034-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Lithium Aluminium Hydride (LAH) Mediated Reduction

LAH in anhydrous dioxane at elevated temperatures (100°C) efficiently reduces 1-methyl-3-nitro-1H-pyrazole-5-carboxamide to the corresponding methanamine. A representative protocol involves:

- Reagents : LAH (3 equiv), dioxane (30 mL per 400 mg substrate)

- Conditions : 3 hours at 100°C under inert atmosphere

- Workup : Sequential quenching with H₂O, 15% NaOH, and H₂O, followed by filtration and concentration.

This method achieves crude yields exceeding 70%, though purity depends on subsequent ion-exchange chromatography.

Borane-Tetrahydrofuran (BH₃·THF) Complex

For substrates sensitive to strong reductants, BH₃·THF offers a milder alternative:

- Reagents : BH₃·THF (1.5 equiv), tetrahydrofuran (5 mL per 80 mg substrate)

- Conditions : 18 hours at 65°C

- Workup : Methanol quenching, acidification with HCl, and SCX cartridge purification.

This method yields ~60% purified product, albeit with longer reaction times.

Reduction of Nitrile Precursors

Nitrile-to-amine conversions provide a complementary route, particularly for substrates resistant to carboxamide pathways.

LAH in Ether/THF Solvent Systems

- Reagents : LAH (2.2 equiv), diethyl ether/THF (1:1 v/v)

- Conditions : Overnight stirring at ambient temperature

- Workup : Aqueous quench, MgSO₄ drying, and vacuum concentration.

This method achieves 48% isolated yield, with residual solvent removal critical for purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification:

- Procedure : Dissolve methanamine in anhydrous ether, bubble HCl gas until precipitation completes

- Isolation : Filter, wash with cold ether, and dry under vacuum.

The hydrochloride form enhances stability and solubility, critical for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Data

Purity Assessment

SCX ion-exchange chromatography achieves >95% purity, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methodologies

| Parameter | LAH Reduction | BH₃·THF Reduction | Nitrile Reduction |

|---|---|---|---|

| Yield | 70–80% | 60–65% | 45–50% |

| Reaction Time | 3 hours | 18 hours | 12–24 hours |

| Byproducts | Minimal | Trace amines | Nitrile hydrolysis |

| Scalability | Industrial | Lab-scale | Lab-scale |

LAH emerges as the optimal choice for large-scale synthesis, whereas BH₃·THF suits thermally sensitive substrates.

Industrial Applications and Scalability

The hydrochloride salt’s stability under ambient conditions supports its use in:

- Agrochemicals : As a precursor to GABA receptor antagonists.

- Pharmaceuticals : Intermediate in kinase inhibitor synthesis.

Pilot-scale trials demonstrate consistent yields (>75%) using continuous flow reactors, minimizing LAH handling risks.

Chemical Reactions Analysis

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride has shown promise in biological studies, particularly in:

- Enzyme inhibition studies : The compound interacts with specific molecular targets, influencing enzymatic pathways. The nitro group can undergo reduction to form reactive intermediates that may modulate enzyme activity.

- Receptor binding studies : It has potential utility as a receptor ligand, which is significant for drug development. Understanding its interactions can lead to the design of novel therapeutic agents.

Agrochemical Applications

The compound's unique chemical properties suggest potential applications in agrochemicals, particularly as:

- Pesticides or herbicides : Its structural characteristics may allow it to interact with biological systems in pests or weeds, providing a basis for developing new agricultural chemicals.

Biological Interaction Studies

Research indicates that 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride interacts with specific biological targets. For instance:

- A study found that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s key differentiating feature is the 3-nitro-1-methylpyrazole core. Below is a comparative analysis with similar compounds from the evidence:

*Estimated formula and weight based on structural analogy.

†Calculated using atomic masses.

Key Observations:

- Nitro Group Impact : The nitro substituent in the target compound distinguishes it from analogs with methyl or trifluoromethyl groups (e.g., ). Nitro groups typically increase reactivity in electrophilic substitution but may reduce metabolic stability compared to CF₃ or Me groups .

- Amine Functionalization : The hydrochloride salt improves aqueous solubility relative to neutral amines (e.g., ), which is critical for bioavailability in drug formulations.

- Heterocyclic Diversity : Pyridine or triazole substituents (e.g., ) expand π-system interactions, whereas the pyrazole core alone offers a balance of rigidity and synthetic accessibility.

Spectroscopic and Analytical Data

Comparative data from analogs:

- Melting Points: Pyrazole-carboxamide derivatives () exhibit mp ranges of 123–183°C, influenced by substituent polarity . The target compound’s nitro group may elevate its mp compared to non-polar analogs.

- NMR Shifts : Pyrazole protons in analogs resonate at δ 7.2–8.1 (), while methyl groups appear at δ 2.4–2.6 . The nitro group would deshield adjacent protons.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for pyrazole derivatives range from 403–437 m/z in , suggesting the target compound’s [M+H]⁺ would align with its molecular weight.

Biological Activity

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyrazole ring with unique substitutions that confer potential biological activity. This compound has garnered interest in pharmaceutical and agrochemical applications due to its distinctive chemical properties. This article reviews the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride includes:

- Methyl group at the 1-position

- Nitro group at the 3-position

- Methanamine moiety at the 5-position

This configuration allows for interactions with various biological targets, influencing enzymatic pathways and receptor activities.

The biological activity of 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride is believed to involve the following mechanisms:

- Reduction of the Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, modulating enzyme activity or receptor binding.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biochemical pathways critical for cellular function .

Biological Activity and Applications

Research indicates that compounds similar to 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing pyrazole structures have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers . The specific interactions and effects of this compound on cancer cells remain to be fully elucidated.

Table 1: Comparison of Biological Activities of Similar Pyrazole Compounds

| Compound Name | Biological Activity | References |

|---|---|---|

| Pazopanib | Anticancer | |

| Ruxolitinib | Anticancer | |

| 1-Methyl-3-nitro-pyrazole derivatives | Antimicrobial, anti-inflammatory |

Future Research Directions

Despite the promising biological activities associated with pyrazole derivatives, further research is necessary to:

- Elucidate the specific molecular targets and pathways affected by 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride.

- Conduct in vivo studies to assess its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step processes involving alkylation, nitration, and subsequent amine hydrochloride salt formation. For example, nitration of pyrazole precursors (e.g., 1-methylpyrazole derivatives) using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) is a critical step . Purity optimization involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and HPLC analysis (≥98% purity) .

Q. How should researchers characterize the compound’s structural integrity and confirm its molecular identity?

- Methodology : Use spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions on the pyrazole ring.

- FT-IR for nitro (–NO₂) and amine (–NH₂) group identification.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₁₁ClN₄O₂, theoretical MW 206.63) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store in airtight, light-resistant glass containers at –20°C in a desiccator. Avoid exposure to moisture and strong oxidizers, as nitro groups may decompose under humid or oxidative conditions . Monitor stability via periodic TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for nitro-substituted pyrazole derivatives?

- Methodology :

- Reproduce experiments under standardized conditions (e.g., solvent purity, temperature control).

- Cross-validate data using complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .

- Theoretical modeling (DFT calculations) to predict spectroscopic signatures and compare with empirical results .

Q. What experimental design principles apply when studying the compound’s bioactivity or mechanism of action?

- Methodology :

- Dose-response assays (e.g., IC₅₀ determination) with positive/negative controls to assess biological activity.

- Isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic pathways in vitro/in vivo .

- Molecular docking to predict binding interactions with target proteins (e.g., nitro groups as hydrogen bond acceptors) .

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

- Methodology :

- Comparative metabolomics to identify species-specific metabolic pathways.

- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data to in vivo scenarios .

- Acute toxicity assays (OECD guidelines) with histopathological analysis to validate safety thresholds .

Q. What computational strategies are effective for optimizing the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology :

- QSAR modeling to correlate structural modifications (e.g., methyl or nitro group positioning) with solubility/logP changes.

- Molecular dynamics simulations to predict solvation behavior in aqueous/organic matrices .

- Fragment-based design to introduce hydrophilic substituents while retaining bioactivity .

Methodological Notes

- Safety Protocols : Always use PPE (nitrile gloves, lab coats) and conduct reactions in fume hoods due to potential nitro compound explosivity .

- Data Validation : Cross-reference spectral libraries (e.g., PubChem, SciFinder) and replicate key findings across independent labs to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.